molecular formula C9H10ClN3 B3356781 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine CAS No. 688001-00-5

2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B3356781
CAS No.: 688001-00-5
M. Wt: 195.65 g/mol
InChI Key: LMJJZSPMCBFYNU-UHFFFAOYSA-N
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Description

2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a chloromethyl group at the 2-position and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with ethylamine in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[4,5-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[4,5-c]pyridines, while oxidation and reduction reactions can modify the functional groups on the core structure .

Scientific Research Applications

2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to changes in the biological activity of the target molecules, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: This compound shares the chloromethyl group but lacks the imidazo[4,5-c]pyridine core.

    3-Ethylimidazo[4,5-c]pyridine: This compound has the imidazo[4,5-c]pyridine core with an ethyl group but lacks the chloromethyl group.

    2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine: This compound is similar but has a methyl group instead of an ethyl group.

Uniqueness

2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine is unique due to the combination of the chloromethyl and ethyl groups on the imidazo[4,5-c]pyridine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(chloromethyl)-3-ethylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-2-13-8-6-11-4-3-7(8)12-9(13)5-10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJJZSPMCBFYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CN=C2)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435627
Record name 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688001-00-5
Record name 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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